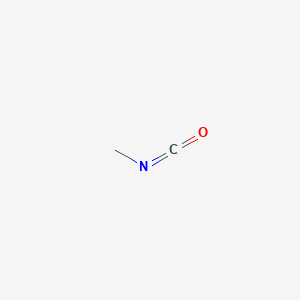

Methyl Isocyanate

Cat. No. B166313

Key on ui cas rn:

624-83-9

M. Wt: 57.05 g/mol

InChI Key: HAMGRBXTJNITHG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04195031

Procedure details

Example 2 is modified to the effect that the N-methyl-carbamic acid chloride solution described in Example 2 as solution 302 is freed by distillation from free methylisocyanate 411 prior to the reaction with phenol, so that 523 g per hour of a 50% by weight solution of carbamic acid chloride in chlorobenzene, corresponding to 2.8 mol of carbamic acid chloride, are produced in the side stream 404 and 1495 g per hour of pure chlorobenzene are produced in the sump 403. The concentrated carbamic acid chloride solution 404 was mixed with 400 g of a circulated 80% by weight solution 405 of phenol in chlorobenzene, corresponding to 3.4 mol of phenol, and was converted into the carbamic acid aryl ester solution 406 or 106 to be split up with separation of hydrogen chloride 412. 172 g of a 90% by weight chlorobenzolic methyl isocyanate solution 108 or 408 and 664 g of a 50% by weight chlorobenzolic phenol solution 107 or 407 containing a further 1.9% by weight of unmodified carbamic acid phenyl ester are obtained per hour during the decomposition of this solution 106 or 406. The methyl-isocyanate solution 108 or 408 is introduced into the upper section of the distillation column D and there separated into pure product 411 and solvent in 404 and 403 respectively. A total of 222 g per hour, corresponding to a 97% yield of methyl-isocyanate, are obtained. The phenol solution 107 or 407 is concentrated in a separate distillation column by distilling off pure chlorobenzene 409 to an 80% by weight phenol content and fed back again into the phenol cycle 405. The chlorobenzene 409 produced in the process is fed back to the beginning of the process.

[Compound]

Name

solution 405

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

carbamic acid aryl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](Cl)(=[O:3])[NH2:2].[C:5]1([OH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>ClC1C=CC=CC=1>[CH3:5][N:2]=[C:1]=[O:3].[C:5]1([OH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:5]1([O:11][C:1](=[O:3])[NH2:2])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)(=O)Cl

|

[Compound]

|

Name

|

solution 405

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

3.4 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=CC=CC=C1

|

Step Two

[Compound]

|

Name

|

carbamic acid aryl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are produced in the sump 403

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be split up with separation of hydrogen chloride 412

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN=C=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)OC(N)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |